

Technical Support Center: Diethylene Glycol Monoethyl Ether (DEGEE) and Formulation Viscosity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol monoethyl ether*

Cat. No.: *B131167*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of **diethylene glycol monoethyl ether** (DEGEE), also known as ethoxydiglycol and commercially as Transcutol®, on the viscosity of pharmaceutical and cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of **diethylene glycol monoethyl ether** (DEGEE) in relation to formulation viscosity?

A1: DEGEE is primarily used as a solvent, solubilizer, and penetration enhancer in topical formulations.^[1] It is also recognized as a viscosity-decreasing agent, helping to create thinner formulations that are more easily spreadable.^{[2][3]}

Q2: How does the concentration of DEGEE affect the viscosity of a cream or gel?

A2: Increasing the concentration of DEGEE generally leads to a decrease in the viscosity of a formulation. However, at high concentrations (e.g., above 25% w/w in some oil-in-water creams), it can significantly alter the microstructure and stability of the emulsion, which can indirectly affect viscosity and product integrity.^{[4][5]} In some systems, stable formulations with high levels of DEGEE (up to 40%) can be achieved, but this requires careful selection of other excipients.^{[6][7]}

Q3: Can DEGEE be used in both aqueous and oil-based formulations?

A3: Yes, DEGEE is versatile and can be incorporated into both the aqueous and oily phases of emulsions.^[7] It is miscible with water and a wide range of organic solvents and oils, making it suitable for various formulation types, including gels, creams, and microemulsions.^{[8][9]}

Q4: Are there any stability concerns when using high concentrations of DEGEE?

A4: Yes, incorporating high concentrations of DEGEE (e.g., >20-25% w/w) can be challenging and may lead to phase separation or other stability issues in emulsions.^[6] Careful selection of emulsifiers and other excipients is crucial to maintain the stability of creams with high DEGEE content.^{[4][5]} Monitoring the formulation's physical and chemical stability over time and at different temperatures is recommended.

Q5: How does temperature affect the viscosity of formulations containing DEGEE?

A5: Like most liquid and semi-solid formulations, the viscosity of those containing DEGEE is temperature-dependent. Generally, an increase in temperature will lead to a decrease in viscosity.^{[10][11]} It is important to control the temperature during viscosity measurements to ensure accurate and reproducible results.

Troubleshooting Guides

Issue 1: Higher-Than-Expected Viscosity

Potential Cause	Troubleshooting Step
Insufficient DEGEE Concentration	Gradually increase the concentration of DEGEE in the formulation. As a viscosity-decreasing agent, higher levels may be required to achieve the desired lower viscosity.
Interaction with Gelling Agents	The type and concentration of the gelling agent (e.g., carbomers) significantly impact viscosity. [12] Evaluate the compatibility and interaction between DEGEE and the chosen gelling agent. Consider adjusting the concentration of the gelling agent or selecting an alternative one.
Low Formulation Temperature	Ensure the formulation is at the intended temperature for viscosity measurement, as lower temperatures will increase viscosity.[10]
Incorrect Order of Addition	The order in which ingredients are added can affect the final formulation properties. For gels, it is often recommended to first solubilize the active pharmaceutical ingredient (API) in DEGEE before adding it to the gel base.[13]

Issue 2: Lower-Than-Expected Viscosity or Formulation Thinning Over Time

Potential Cause	Troubleshooting Step
Excessive DEGEE Concentration	While DEGEE is a viscosity-reducing agent, an excessively high concentration might lead to a significant drop in viscosity, potentially compromising the desired semi-solid consistency. [2] [3] Reduce the concentration of DEGEE and re-evaluate the viscosity.
Instability of the Emulsion	In cream formulations, high concentrations of DEGEE (>25% w/w) can disrupt the emulsion's microstructure, leading to instability and a decrease in viscosity over time. [4] [5] Re-evaluate the emulsifier system and the overall composition of the formulation to ensure stability in the presence of a high concentration of DEGEE.
pH Shift	The pH of the formulation can influence the effectiveness of certain gelling agents (e.g., carbomers). Ensure the final pH of the formulation is within the optimal range for the gelling agent to maintain its thickening properties. [14]

Issue 3: Inconsistent Viscosity Readings

Potential Cause	Troubleshooting Step
Inadequate Mixing	Ensure the formulation is thoroughly mixed and homogenous before taking a viscosity measurement. Incomplete dispersion of ingredients can lead to variable readings.
Presence of Air Bubbles	Air bubbles entrapped in the formulation can interfere with viscosity measurements. Allow the sample to stand and de-gas before measurement, or use gentle mixing techniques to avoid incorporating air.
Improper Measurement Technique	Use a calibrated viscometer with the appropriate spindle and rotational speed for the expected viscosity range. Allow the reading to stabilize before recording the value. [15]

Data Presentation

Table 1: Physicochemical Properties of Diethylene Glycol Monoethyl Ether (DEGEE)

Property	Value	Reference(s)
Synonyms	Ethoxydiglycol, Transcutol®	[8] [16]
Appearance	Colorless, slightly viscous liquid	[8]
Viscosity (at 25°C)	3.85 - 4.1 mPa·s	[7] [8]
Solubility	Miscible with water, ethanol, propylene glycol, and most common oils and solvents	[7] [9]

Table 2: Viscosity of Cream Formulations with Varying Concentrations of Transcutol® P (DEGEE)

Formulation Code	Transcutol® P (% w/w)	Other Key Excipients (% w/w)	Viscosity (mPa·s)	Reference(s)
DPE 80	25.00	Gelot™ 64 (5.00), Mineral oil (15.00), Glycerin (10.00)	292,000	
DPE 153	25.00	Gelot™ 64 (5.00), Mineral oil (20.00), Glycerin (20.00)	394,000	
DPE 143	25.00	Gelot™ 64 (3.00), Emulcire™ 61 (5.00), Mineral oil (30.00), Glycerin (10.00)	163,000	
DPE 108	30.00	Gelot™ 64 (5.00), Emulcire™ 61 (5.00), Mineral oil (20.00), Glycerin (10.00), Sepineo™ P600 (1.00)	624,000	
Anhydrous Cream 1	40.00	Gelot 64 (10.0), Geleol (10.0), Labrafac lipophile WL 1349 (40.0)	Not specified, but described as a stable cream	[6]
Hydrous Cream 1	40.00	Gelot 64 (10.0), Geleol (5.0), Labrafac lipophile WL	Not specified, but described as a stable cream	[6]

1349 (15.0),
Water (30.0)

Experimental Protocols

Protocol 1: Preparation of a Topical Cream with a High Concentration of DEGEE

This protocol is adapted from a method for preparing stable creams with up to 40% Transcutol® HP.[\[6\]](#)

Materials:

- Phase I (Oil Phase): Emulsifiers (e.g., Gelot™ 64), thickeners (e.g., Geleol™), and oil components (e.g., Labrafac™ Lipophile WL 1349).
- Phase II (Aqueous Phase, if applicable): Purified water, humectants (e.g., glycerin).
- DEGEE (Transcutol® HP).
- Mixer with a centrifugal deflocculator attachment.
- Water bath or heating mantle.

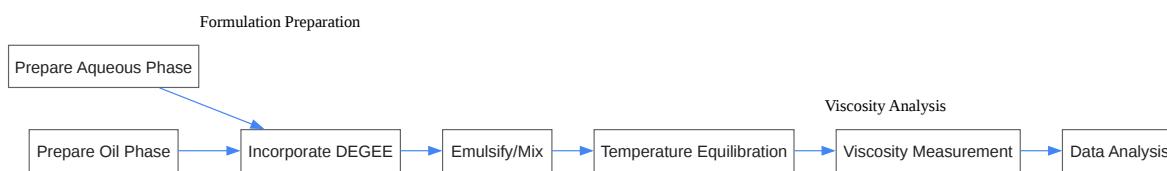
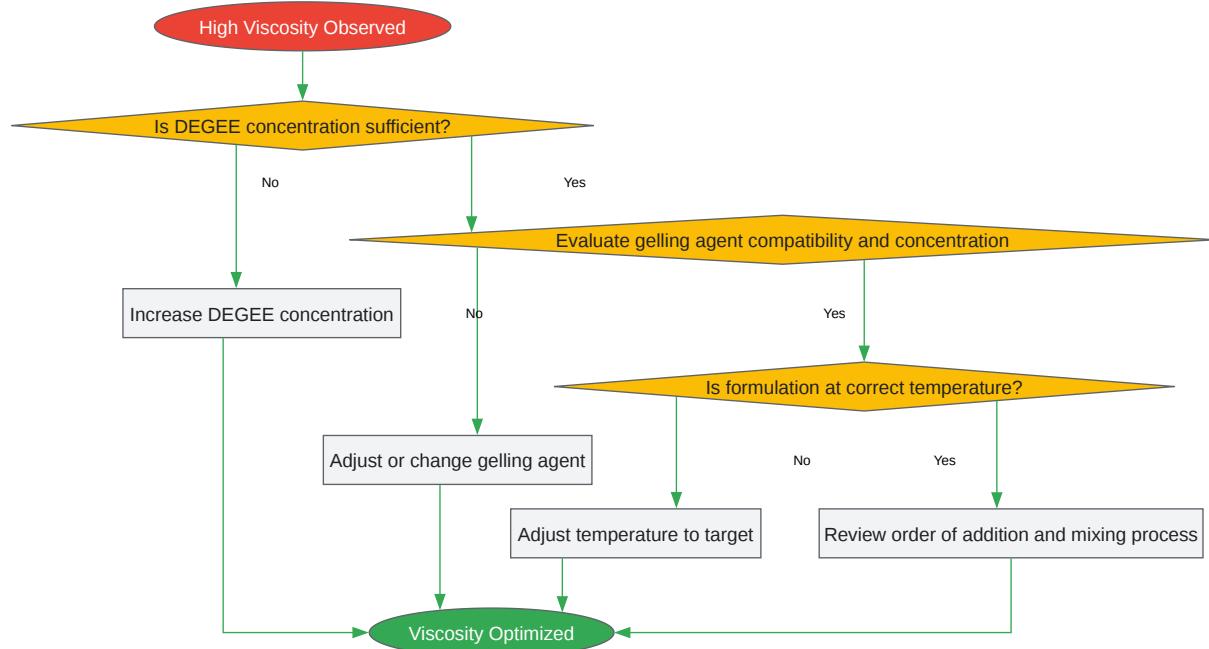
Procedure:

- Combine all ingredients of Phase I and heat to 70°C while mixing until homogenous.
- If preparing a hydrous cream, separately heat Phase II to 70°C.
- Cool the oil phase (Phase I) to 50°C.
- Slowly add Phase II (if applicable) and the DEGEE to Phase I with continuous mixing at 500 to 1000 RPM for 20 to 30 minutes until a homogenous cream is formed.
- Allow the cream to cool to room temperature for 24 hours to equilibrate before characterization.

Protocol 2: Viscosity Measurement of a Semi-Solid Formulation

This protocol provides a general method for measuring the viscosity of semi-solid formulations like creams and gels using a rotational viscometer.

Apparatus:



- Rotational Viscometer (e.g., Brookfield type).
- Appropriate spindle for the expected viscosity range.
- Sample container.
- Temperature control system (e.g., water bath).

Procedure:

- **Instrument Setup:** Turn on the viscometer and allow it to stabilize. Calibrate the instrument if necessary using standard calibration fluids.
- **Sample Preparation:** Place an adequate amount of the formulation into the sample container, ensuring there are no air bubbles.
- **Temperature Equilibration:** Place the sample in the temperature-controlled bath and allow it to equilibrate to the desired measurement temperature (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$) for at least 30 minutes.
- **Measurement:**
 - Select the appropriate spindle and rotational speed. A good starting point is a speed that results in a torque reading between 20% and 80% of the full scale.
 - Carefully lower the spindle into the sample to the immersion mark.
 - Start the spindle rotation and allow the reading to stabilize before recording the viscosity value (in $\text{mPa}\cdot\text{s}$ or cP).

- Cleaning: After the measurement, remove the spindle and clean it thoroughly with an appropriate solvent.

Mandatory Visualization

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. gattefosse.com [gattefosse.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Rheological and Viscoelastic Analysis of Hybrid Formulations for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlantis-press.com [atlantis-press.com]
- 13. permegear.com [permegear.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]
- To cite this document: BenchChem. [Technical Support Center: Diethylene Glycol Monoethyl Ether (DEGEE) and Formulation Viscosity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131167#impact-of-diethylene-glycol-monoethyl-ether-on-formulation-viscosity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com